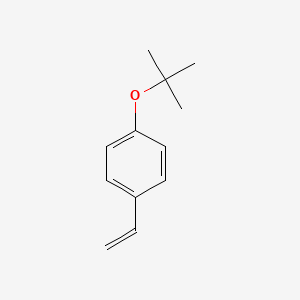

4-tert-Butoxystyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNSWBVXHLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95418-60-3 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30341978 | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95418-58-9 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butoxystyrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxystyrene (t-BOS), a para-substituted styrene (B11656) derivative, is a versatile monomer of significant interest in the fields of polymer chemistry and materials science.[1] Its unique chemical structure, featuring a bulky tert-butoxy (B1229062) protecting group, imparts valuable properties to its corresponding polymers, most notably poly(this compound) (PtBOS). This polymer serves as a crucial intermediate in the production of poly(4-hydroxystyrene) (PHS), a key component in photoresist technologies for microelectronics fabrication.[1] The tert-butoxy group provides thermal stability and allows for acid-catalyzed deprotection, a critical step in many lithographic processes.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and Properties

This compound, with the molecular formula C₁₂H₁₆O, consists of a vinyl group attached to a benzene (B151609) ring, which is substituted with a tert-butoxy group at the para position.[1] The presence of the bulky tert-butoxy group introduces significant steric hindrance and enhances the thermal stability of the monomer and its resulting polymers.[1]

Table 1: General and Structural Information for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-(tert-butoxy)-4-vinylbenzene | [2] |

| Synonyms | p-tert-Butoxystyrene, PTBS | [3] |

| CAS Number | 95418-58-9 | [1][4] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| SMILES | CC(C)(C)OC1=CC=C(C=C1)C=C | [1] |

| InChI | 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | [1][5] |

| InChI Key | GRFNSWBVXHLTCI-UHFFFAOYSA-N | [1][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 0.936 g/mL at 25 °C | [4][5][6] |

| Melting Point | -38 °C | [4][5][6] |

| Boiling Point | 72-73 °C at 0.1 mmHg; 256.8 ± 9.0 °C at 760 Torr | [5][6][7] |

| Flash Point | 97 °C (207 °F) - closed cup | [7][8] |

| Refractive Index | n20/D 1.524 | [4][5][6] |

| Purity | ≥98.0% (GC) | [2] |

| Storage Temperature | 2-8°C, under inert gas | [4][5][6] |

Experimental Protocols

The most common method for the synthesis of this compound is through a Grignard reaction.[4] The following protocol is a detailed methodology based on literature descriptions.[4][9]

Synthesis of this compound via Grignard Reaction

Materials:

-

4-Bromostyrene (B1200502) (freshly distilled, bp 46-47°C at 0.03 mmHg)[4]

-

Magnesium turnings[4]

-

Anhydrous tetrahydrofuran (B95107) (THF)[4]

-

tert-Butyl peroxybenzoate[4]

-

10% Sodium hydroxide (B78521) (NaOH) solution[4]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)[4]

-

Ionol (2,6-di-tert-butyl-4-methylphenol) or other suitable inhibitor[4]

-

Ether[4]

-

3% Hydrochloric acid (HCl) solution[9]

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Paddle stirrer

-

Nitrogen inlet

-

NaCl-ice bath

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Grignard Reagent Formation:

-

To a 2000 mL three-necked round-bottom flask equipped with a dropping funnel, thermometer, reflux condenser, paddle stirrer, and nitrogen inlet, add 19.4 g (0.80 mol) of magnesium turnings.[4]

-

Add enough anhydrous THF to cover the magnesium turnings.[4]

-

Slowly add a solution of 143.3 g (0.78 mol) of freshly distilled 4-bromostyrene in 500 mL of THF dropwise with stirring.[4]

-

Maintain the reaction temperature between 25-35°C, using external cooling if necessary, as the reaction is exothermic.[1]

-

After the addition is complete, heat the reaction mixture to 60°C for 30 minutes to ensure the reaction goes to completion.[4]

-

-

Reaction with tert-Butyl Peroxybenzoate:

-

Cool the reaction mixture to 0°C using a NaCl-ice bath.[4]

-

Add a solution of 100.88 g (0.52 mol) of tert-butyl peroxybenzoate in 200 mL of THF via the dropping funnel at a rate that maintains the reaction temperature between 0 and 5°C.[4]

-

After the addition is complete, allow the reaction mixture to stir at 25°C for 2 hours.[4]

-

-

Work-up and Purification:

-

Separate the organic layer from the solid magnesium benzoate (B1203000) by decantation.[4]

-

Reduce the volume of the solution using a rotary evaporator.[4]

-

Alternatively, pour the reaction mixture into 1000 mL of a 3% aqueous hydrochloric acid solution.[9] Extract the oil that forms with two 200 mL portions of ether.[9]

-

Wash the combined organic layers with two 75 mL portions of a 10% NaOH solution, followed by washing with water until the aqueous washings are neutral.[4][9]

-

Dry the solution over anhydrous Na₂SO₄.[4]

-

Remove the ether using a rotary evaporator.[4]

-

Purify the remaining pale yellow oil by fractional distillation in the presence of a few milligrams of an inhibitor like ionol. The product, this compound, has a boiling point of 45°C at 0.02 mmHg.[4]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Polymer Deprotection

A key reaction of poly(this compound) is the acid-catalyzed hydrolysis to yield poly(4-hydroxystyrene), which is fundamental to its application in photoresists.[1]

Caption: Acid-catalyzed deprotection of Poly(this compound).

Conclusion

This compound is a valuable monomer with well-defined chemical and physical properties. Its synthesis via a Grignard reaction is a robust and scalable method. The ability of its polymer, poly(this compound), to undergo efficient acid-catalyzed deprotection to poly(4-hydroxystyrene) makes it an indispensable material in the microelectronics industry. This guide provides the foundational technical information necessary for researchers and professionals working with this important compound.

References

- 1. This compound | 95418-58-9 | Benchchem [benchchem.com]

- 2. This compound | 95418-58-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 95418-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | 95418-58-9 [chemicalbook.com]

- 5. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]

- 6. 4- 叔 -丁氧基苯乙烯 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 95418-58-9 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 4-tert-Butoxystyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-tert-butoxystyrene, a valuable monomer in the development of advanced polymers for photoresists, electronics, and various other applications.[1][2] This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to aid in laboratory-scale and industrial production.

Introduction

This compound (p-tert-butoxystyrene, PTBS) is a functionalized styrene (B11656) monomer characterized by a vinyl group and a tert-butoxy (B1229062) protecting group on the phenyl ring.[3] This structure allows for its polymerization via cationic, anionic, and radical mechanisms.[3] The resulting poly(this compound) (PtBS) can be readily converted to poly(4-vinylphenol) through acid-catalyzed deprotection, a polymer with wide-ranging applications in photoresists, epoxy-curing agents, and adhesives.[3] The monomer is a colorless to almost colorless clear liquid with a boiling point of 72-73 °C at 0.1 mmHg.[4]

Synthetic Routes

Several synthetic pathways have been established for the preparation of this compound. The most prominent methods include the Grignard reaction, the Wittig reaction, and synthesis from 4-acetoxystyrene (B54282) or 4-vinylphenol. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Grignard Reaction from 4-Halostyrene

This is a widely cited and effective method for the synthesis of this compound.[3][5] The reaction proceeds through the formation of a Grignard reagent from a 4-halostyrene (typically 4-bromostyrene (B1200502) or 4-chlorostyrene), which then reacts with a tert-butylating agent.[3][5]

A detailed experimental protocol for the synthesis of this compound via a Grignard reaction is as follows:[3][6]

-

Grignard Reagent Formation: To a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (0.37 mol).[6] Cover the magnesium with anhydrous tetrahydrofuran (B95107) (THF).[6] A solution of 4-chlorostyrene (B41422) (0.34 mol) in anhydrous THF (250 mL) is then added dropwise with vigorous stirring under a nitrogen atmosphere.[6] The exothermic reaction is maintained below 60°C using external cooling.[6] After the addition is complete and the initial exotherm subsides, the mixture is heated to 60°C for 30 minutes.[6]

-

Reaction with tert-Butyl Peroxybenzoate: The reaction mixture is cooled to 0°C in an ice-salt bath.[6] A solution of tert-butyl peroxybenzoate (0.23 mol) in THF (80 mL) is added dropwise, maintaining the temperature between 0 and 5°C.[6] After the addition, the mixture is allowed to warm to room temperature and stirred for 2 hours.[6]

-

Work-up and Purification: The reaction mixture is poured into a 3% aqueous hydrochloric acid solution (1000 mL).[6] The resulting oil is extracted with diethyl ether.[6] The combined organic layers are washed with a 10% aqueous sodium hydroxide (B78521) solution and then with water until neutral.[6] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.[6] The crude product is purified by fractional distillation under reduced pressure in the presence of an inhibitor (e.g., ionol) to yield this compound.[3][6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 95418-58-9 [chemicalbook.com]

- 3. This compound | 95418-58-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-TERT-BUTYLSTYRENE(1746-23-2) IR Spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties of Poly(4-tert-butoxystyrene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of poly(4-tert-butoxystyrene) (PtBS), a versatile polymer with significant applications in microelectronics and burgeoning potential in the field of drug delivery. This document details its synthesis, thermal and physical properties, and the experimental protocols for its characterization, presenting quantitative data in accessible tables and illustrating a key application workflow.

Core Properties of Poly(this compound)

Poly(this compound) is a derivative of polystyrene, characterized by a tert-butoxy (B1229062) protecting group on the phenol (B47542) moiety. This feature imparts unique solubility characteristics and allows for chemical modification, making it a valuable intermediate for the synthesis of other functional polymers.[1][2]

Molecular Weight and Polydispersity

The molecular weight of PtBS can be precisely controlled, particularly through living anionic polymerization, which allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI).

| Polymerization Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |

| Anionic Polymerization | 32,000 | 33,300 | 1.04 |

Thermal Properties

The thermal behavior of PtBS is critical for its applications, particularly in photoresist processing which involves precise temperature control.

| Property | Value |

| Glass Transition Temperature (Tg) | 144 °C |

| Thermal Decomposition | Decomposition begins in the range of 25 °C to 360 °C under isothermal conditions, with depolymerization reactions occurring. |

Solubility

The tert-butoxy group renders PtBS soluble in a range of common organic solvents, a key property for its processing.

| Solvent | Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Chloroform | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Insoluble |

| Ethanol | Insoluble |

| Water | Insoluble |

| Hexanes | Insoluble |

This table provides a general overview of solubility. The specific solubility (e.g., in g/L) can vary depending on the polymer's molecular weight and the temperature.

Dielectric Properties

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of poly(this compound) to ensure reproducibility and control over the polymer's properties.

Synthesis via Living Anionic Polymerization

Living anionic polymerization is the preferred method for synthesizing PtBS with a well-defined molecular weight and a narrow polydispersity index.

Materials:

-

This compound (tBOS) monomer, purified

-

sec-Butyllithium (s-BuLi) as initiator

-

Tetrahydrofuran (THF) as solvent, freshly distilled and dried

-

Methanol for termination

-

High-vacuum line and glassware

Procedure:

-

All glassware is rigorously cleaned and dried under vacuum.

-

THF is distilled into the reaction flask under high vacuum.

-

The reactor is cooled to -78 °C using a dry ice/acetone bath.

-

A calculated amount of s-BuLi initiator is added to the THF.

-

Purified tBOS monomer is slowly added to the initiator solution. The reaction mixture typically turns a characteristic color, indicating the presence of living anionic chain ends.

-

The polymerization is allowed to proceed for a set time to achieve the desired molecular weight.

-

The reaction is terminated by the addition of degassed methanol.

-

The polymer is precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.

Characterization Techniques

Instrumentation:

-

Size Exclusion Chromatograph equipped with a refractive index (RI) detector.

-

Columns suitable for the molecular weight range of the polymer.

-

THF as the mobile phase.

Procedure:

-

Prepare a dilute solution of the poly(this compound) sample in THF (e.g., 1 mg/mL).

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Inject the sample into the SEC system.

-

The elution of the polymer is monitored by the RI detector.

-

The molecular weight and PDI are calculated by calibrating the system with polystyrene standards of known molecular weights.

Instrumentation:

-

Differential Scanning Calorimeter (DSC).

-

Aluminum pans for sample encapsulation.

Procedure:

-

A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.

-

The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example:

-

Heat from room temperature to 180 °C at a rate of 10 °C/min.

-

Hold at 180 °C for 5 minutes.

-

Cool to 25 °C at a rate of 10 °C/min.

-

Hold at 25 °C for 5 minutes.

-

Heat from 25 °C to 180 °C at a rate of 10 °C/min.

-

-

The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Instrumentation:

-

Thermogravimetric Analyzer (TGA).

Procedure:

-

A small sample of the polymer (typically 5-10 mg) is placed in the TGA pan.

-

The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The weight loss of the sample is recorded as a function of temperature.

-

The onset of decomposition and the temperature at maximum decomposition rate can be determined from the TGA curve and its derivative.

Application Workflow: Photoresist Fabrication

Poly(this compound) is a key material in the fabrication of chemically amplified photoresists. It serves as a protected form of poly(4-hydroxystyrene) (PHS), which becomes soluble in an aqueous base developer after the removal of the tert-butoxy group.[1]

Caption: Workflow for photoresist fabrication using poly(this compound).

This workflow illustrates the key stages, from the formulation of the photoresist by dissolving poly(this compound) and a photoacid generator in a solvent, to the lithographic processing steps of spin coating, baking, exposure, and development, culminating in the formation of a patterned resist. The chemical transformation during the post-exposure bake, where the photo-generated acid catalyzes the deprotection of PtBS to the soluble poly(4-hydroxystyrene), is also highlighted.

References

An In-depth Technical Guide to the Electron-Donating and Resonance Effects of 4-tert-Butoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-Butoxystyrene (tBOS) is a versatile monomer and organic intermediate whose chemical behavior is significantly influenced by the electronic properties of its para-substituted tert-butoxy (B1229062) group. This guide provides a comprehensive analysis of the electron-donating and resonance effects of this functional group, supported by quantitative data, detailed experimental protocols, and logical diagrams. The tert-butoxy group, through a combination of inductive and resonance effects, increases the electron density of the styrene (B11656) system, impacting its reactivity in polymerization and other chemical transformations. This document serves as a technical resource for professionals in research, chemical synthesis, and drug development who utilize or study substituted styrenes.

Electron-Donating and Resonance Effects

The tert-butoxy group (-OC(CH₃)₃) at the para position of the styrene ring exerts a significant electron-donating effect. This is a result of two primary electronic phenomena: the resonance effect (or mesomeric effect) and the inductive effect.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom of the tert-butoxy group can be delocalized into the aromatic ring through p-π conjugation. This delocalization increases the electron density at the ortho and para positions of the ring and on the vinyl group. The resonance structures of this compound illustrate this electron delocalization.

-

Inductive Effect (+I): The tert-butyl group is known to be electron-donating through hyperconjugation, a stabilizing interaction that involves the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital. This +I effect of the tert-butyl group enhances the electron-donating nature of the oxygen atom.

The overall effect is a strong activation of the aromatic ring and the vinyl group towards electrophilic attack. This increased nucleophilicity makes this compound readily polymerizable through cationic mechanisms and influences its reactivity in other organic reactions.[1]

Hammett and Taft Parameters

The Taft parameters separate the polar (σ) and steric (E_s) effects of a substituent. The tert-butyl group has a σ of -0.30 and an E_s of -1.54, indicating it is strongly electron-donating and sterically hindering.[3][4][5][6] While specific Taft constants for the tert-butoxy group are not available, the large steric bulk of the tert-butyl moiety is a critical factor in its chemical behavior.

Data Presentation

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the structurally related 4-tert-butylstyrene (B155148) for comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Compound | Proton | Chemical Shift (δ, ppm) |

| This compound | tert-Butyl (-C(CH₃)₃) | ~1.3 |

| Vinyl (=CH₂) | ~5.1 (dd), ~5.6 (dd) | |

| Vinyl (-CH=) | ~6.7 (dd) | |

| Aromatic (Ar-H) | ~6.9 (d), ~7.3 (d) | |

| 4-tert-Butylstyrene | tert-Butyl (-C(CH₃)₃) | 1.33 (s, 9H) |

| Vinyl (=CH₂) | 5.20 (dd, J = 10.9, 1.0 Hz, 1H), 5.72 (dd, J = 17.6, 1.0 Hz, 1H) | |

| Vinyl (-CH=) | 6.71 (dd, J = 17.6, 10.9 Hz, 1H) | |

| Aromatic (Ar-H) | 7.36 (s, 4H) |

Note: Chemical shifts for this compound are estimated from spectral images. Data for 4-tert-butylstyrene is from reference[7].

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Compound | Carbon | Chemical Shift (δ, ppm) |

| This compound | tert-Butyl (-C (CH₃)₃) | ~78 |

| tert-Butyl (-C(CH₃ )₃) | ~29 | |

| Vinyl (=CH₂ ) | ~111 | |

| Vinyl (-CH =) | ~136 | |

| Aromatic (Ar-C) | ~120, ~127, ~131, ~155 | |

| 4-tert-Butylstyrene | tert-Butyl (-C (CH₃)₃) | 34.72 |

| tert-Butyl (-C(CH₃ )₃) | 31.43 | |

| Vinyl (=CH₂ ) | 113.15 | |

| Vinyl (-CH =) | 136.74 | |

| Aromatic (Ar-C) | 125.58, 126.07, 134.99, 151.04 |

Note: Chemical shifts for this compound are estimated from spectral images. Data for 4-tert-butylstyrene is from reference[7].

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound | ~2970 | C-H stretch (tert-butyl) |

| ~1630 | C=C stretch (vinyl) | |

| ~1600, ~1500 | C=C stretch (aromatic) | |

| ~1240 | C-O stretch (aryl ether) | |

| ~990, ~910 | =C-H bend (vinyl) |

Note: Wavenumbers are estimated from spectral images.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Poly(4-tert-butylstyrene) | THF | 294 | Not Reported |

Note: Data for the polymer of the closely related 4-tert-butylstyrene suggests that the monomer would have a λ_max in the UV region, likely red-shifted compared to styrene due to the electron-donating substituent.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature and involves a Grignard reaction followed by reaction with tert-butyl peroxybenzoate.[3][9]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

tert-Butyl peroxybenzoate

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Ionol (2,6-di-tert-butyl-4-methylphenol)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, condenser, mechanical stirrer, and nitrogen inlet, place magnesium turnings and cover with anhydrous THF.

-

Slowly add a solution of 4-bromostyrene in THF to the magnesium turnings with stirring to initiate the Grignard reaction. Maintain the temperature below 40°C.

-

After the addition is complete, heat the mixture to 60°C for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of tert-butyl peroxybenzoate in THF, maintaining the temperature between 0 and 5°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into a dilute hydrochloric acid solution and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with 10% sodium hydroxide solution, followed by water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting oil by fractional distillation under vacuum in the presence of a radical inhibitor like ionol.

Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Analysis: Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

4.2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as cyclohexane (B81311) or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Analysis: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

Mandatory Visualizations

Resonance Structures of this compound

Caption: Resonance delocalization in this compound.

(Note: The DOT script above is a template. Actual images of the resonance structures would need to be generated and linked for this to render correctly. Due to the limitations of the current environment, image generation is not possible. The diagram would show the movement of lone pair electrons from the oxygen into the ring and vinyl group, creating negative charges at the ortho and para positions and on the terminal vinyl carbon.)

Cationic Polymerization Mechanism of this compound

Caption: Cationic polymerization of this compound.

Logical Relationship of Electronic Effects

Caption: Interplay of electronic effects in this compound.

Conclusion

This compound is a valuable monomer whose reactivity is governed by the strong electron-donating character of the para-tert-butoxy group. The combination of a significant resonance effect and a moderate inductive effect enhances the electron density of the styrene system, facilitating reactions such as cationic polymerization. This guide has provided a detailed overview of these electronic effects, supported by available quantitative data and detailed experimental protocols for its synthesis and characterization. The provided visualizations offer a clear understanding of the underlying chemical principles. This information will be of significant utility to researchers and professionals working with this and related monomers in the fields of polymer chemistry, materials science, and drug development.

References

- 1. This compound | 95418-58-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. zeus.phys.uconn.edu [zeus.phys.uconn.edu]

- 9. This compound | 95418-58-9 | Benchchem [benchchem.com]

Thermal Stability of Poly(4-tert-butoxystyrene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of poly(4-tert-butoxystyrene) (PTBS), a polymer of significant interest in various advanced applications, including as a photoresist in microlithography and in drug delivery systems. Understanding the thermal behavior of PTBS is critical for its processing, performance, and storage. This document details the key thermal properties, decomposition mechanisms, and the analytical techniques used for their characterization.

Introduction to the Thermal Stability of Poly(this compound)

Poly(this compound) is a derivative of polystyrene that features a bulky tert-butoxy (B1229062) protecting group on the phenol (B47542) moiety. This group imparts unique properties to the polymer, but it is also the primary site of thermal instability. The thermal stability of PTBS is a crucial parameter that dictates its upper processing temperature and its shelf-life in various applications. The primary thermal event for PTBS is the deprotection of the tert-butoxy group, which leads to the formation of poly(4-hydroxystyrene) and isobutylene (B52900). This decomposition can be initiated by heat or acid catalysis.

Thermal Analysis Techniques

The thermal stability of PTBS is primarily investigated using a suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of PTBS.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) and to study the endothermic and exothermic processes associated with the decomposition of PTBS.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products generated during the thermal decomposition of a polymer. The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Quantitative Thermal Stability Data

Thermogravimetric Analysis (TGA) Data

Based on studies of copolymers containing 4-tert-butoxycarbonyloxystyrene units, the thermal deprotection of the tert-butoxy group is the principal weight loss event. The onset temperature of this decomposition is influenced by the surrounding chemical structure. For the related polymer, poly(4-tert-butylstyrene), the onset of decomposition is reported to be above 300°C.[1] It is anticipated that PTBS will exhibit a major weight loss step corresponding to the loss of the tert-butoxy group, likely in the range of 150-250°C, with the exact temperature depending on the polymer's molecular weight and purity.

Table 1: Estimated TGA Data for Poly(this compound)

| Parameter | Estimated Value | Reference Polymer/Comment |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | Based on deprotection of tert-butoxycarbonyl groups in copolymers. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~200 °C | Estimated from related polymer studies. |

| Weight Loss (%) | ~32% | Calculated theoretical weight loss for the removal of the C4H8O group. |

Disclaimer: The data in this table are estimations based on related polymers and theoretical calculations. Experimental verification is required for specific PTBS samples.

Differential Scanning Calorimetry (DSC) Data

The glass transition temperature (Tg) of PTBS is expected to be influenced by its molecular weight. For the analogous poly(4-tert-butylstyrene), a Tg of 144°C has been reported for a polymer with a number average molecular weight (Mn) of 32,000 g/mol .[2] The deprotection of the tert-butoxy group is an endothermic process, which would be observable in the DSC thermogram.

Table 2: DSC Data for Poly(4-tert-butylstyrene) (as a proxy for PTBS)

| Parameter | Value |

|---|---|

| Glass Transition Temperature (Tg) | 144 °C |

| Heating Rate | 10 °C/min |

| Molecular Weight (Mn) | 32,000 g/mol |

Thermal Decomposition Pathway

The primary thermal decomposition mechanism of poly(this compound) is the elimination of isobutylene from the tert-butoxy group to form poly(4-hydroxystyrene). This reaction can be autocatalyzed by the acidic phenolic protons of the newly formed hydroxyl groups. At higher temperatures, the poly(4-hydroxystyrene) backbone will undergo further degradation through random chain scission and depolymerization, similar to polystyrene.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and weight loss profile of PTBS.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PTBS sample into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial weight versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Calculate the percentage of weight loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and observe thermal events of PTBS.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PTBS sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 180°C) at a heating rate of 10°C/min to erase any prior thermal history.

-

Cool the sample to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

-

Heat the sample again to a temperature above its decomposition point (e.g., 300°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the second heating scan to determine the glass transition temperature (Tg), observed as a step change in the baseline.

-

Identify any endothermic or exothermic peaks, which may correspond to melting, crystallization, or decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal degradation products of PTBS.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount of the PTBS sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: Heat the sample rapidly to a high temperature (e.g., 600°C) in an inert atmosphere (helium).

-

GC Separation: Separate the volatile pyrolysis products on a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min.

-

MS Detection: Identify the separated compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

-

The primary expected products are isobutylene and derivatives of poly(4-hydroxystyrene) such as 4-vinylphenol, and its dimers and trimers.

-

Conclusion

The thermal stability of poly(this compound) is fundamentally dictated by the lability of the tert-butoxy protecting group. The primary decomposition event is the elimination of isobutylene to yield poly(4-hydroxystyrene), which occurs at moderately elevated temperatures. At higher temperatures, the polymer backbone undergoes degradation. A thorough understanding of these thermal properties, obtained through techniques like TGA, DSC, and Py-GC-MS, is essential for the successful application of PTBS in research, development, and manufacturing. The provided experimental protocols serve as a starting point for the detailed characterization of specific PTBS materials.

References

An In-depth Technical Guide on the Solubility of 4-tert-Butoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

While direct solubility data is limited, the physical properties of 4-tert-Butoxystyrene can provide insights into its expected solubility behavior. As a substituted styrene (B11656) with a bulky, nonpolar tert-butoxy (B1229062) group, it is anticipated to be soluble in nonpolar organic solvents and less soluble in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Density | 0.936 g/mL at 25 °C | [3][4][5][6] |

| Melting Point | -38 °C | [4][5] |

| Boiling Point | 256.8 ± 9.0 °C at 760 Torr; 72-73 °C at 0.1 mmHg | [4][5] |

| Flash Point | 97 °C (207 °F) - closed cup | [4][5] |

| Water Solubility | No data available | [7] |

Experimental Protocols

Specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature. However, a general methodology for determining the solubility of a liquid compound in an organic solvent is presented below. This protocol is a standard approach and can be adapted for the specific compound and solvents of interest.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in an organic solvent using a gravimetric method.

Caption: A generalized workflow for the experimental determination of solubility.

Applications in Research and Drug Development

This compound is a versatile monomer used in the synthesis of various polymers.[2] Its derivatives have applications in photoresists, ion exchange resins, and drug delivery systems.[8][9][10] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development in these applications. The tert-butoxy group can be cleaved under acidic conditions to yield poly(4-hydroxystyrene), a polymer with different solubility characteristics that is important in microelectronics and other fields.[2][10]

Conclusion

References

- 1. This compound | 95418-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 95418-58-9 [chemicalbook.com]

- 3. 4-tert-부톡시스티렌 | 95418-58-9 [m.chemicalbook.com]

- 4. This compound CAS#: 95418-58-9 [m.chemicalbook.com]

- 5. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]

- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. China Photoresist monomer this compound (CAS No. 95418-58-9) leading provider | UniVOOK Chemical [univook.com]

- 9. Why this compound is Gaining Popularity in Chemical Synthesis [univook.com]

- 10. This compound | 95418-58-9 | Benchchem [benchchem.com]

Grignard Synthesis of 4-tert-Butoxystyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the Grignard synthesis route for 4-tert-butoxystyrene, a versatile monomer in polymer chemistry and a valuable building block in organic synthesis.[1] This document provides a comprehensive overview of the most common Grignard-based methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways and workflows.

Introduction

This compound (tBS) is a para-substituted styrene (B11656) derivative notable for its bulky tert-butoxy (B1229062) group, which imparts unique steric and thermal properties.[2][3] It serves as a crucial precursor for the synthesis of poly(4-hydroxystyrene) (PHS) through acid-catalyzed deprotection, a polymer widely used in photoresist technologies and as an epoxy curing agent.[2][4] The Grignard reaction offers a robust and well-established method for the synthesis of this compound.

Synthesis Routes via Grignard Reaction

The primary Grignard synthesis of this compound involves the formation of a Grignard reagent from a 4-halostyrene, which then reacts with a tert-butyl peroxide derivative to introduce the tert-butoxy group. The most commonly employed starting materials are 4-bromostyrene (B1200502) and 4-chlorostyrene (B41422).

Route 1: Starting from 4-Bromostyrene

This is a widely cited method that begins with the formation of 4-vinylphenylmagnesium bromide. This Grignard reagent is then reacted with tert-butyl peroxybenzoate to yield the desired product.[2][3][4]

Route 2: Starting from 4-Chlorostyrene

An alternative approach utilizes 4-chlorostyrene as the starting material.[5] While chloroarenes are generally less reactive than bromoarenes for Grignard reagent formation, this route can be advantageous based on the availability and cost of the starting halide.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described Grignard synthesis routes, allowing for easy comparison.

| Parameter | Route 1: From 4-Bromostyrene | Route 2: From 4-Chlorostyrene |

| Starting Halide | 4-Bromostyrene | 4-Chlorostyrene |

| Grignard Formation Temp. | 25-35°C (initiation), 60°C (completion)[2][4] | < 60°C[5] |

| Reaction with Peroxide Temp. | 0-5°C[4] | 0-5°C[5] |

| Yield | 50%[2][4] | 20%[5] |

| Product Boiling Point | 45°C @ 0.02 mmHg[4] | 45-46°C @ 0.03 mmHg[5] |

| Purity (Post-Distillation) | >99% (HPLC)[2] | Not specified, but structure confirmed by NMR and elemental analysis[5] |

Experimental Protocols

Detailed Protocol for Route 1 (from 4-Bromostyrene)

This protocol is adapted from established literature procedures.[4]

Materials:

-

Magnesium turnings (0.80 mol)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

4-Bromostyrene (0.78 mol), freshly distilled

-

tert-Butyl peroxybenzoate (0.52 mol)

-

Ionol (2,6-di-tert-butyl-4-methylphenol) (inhibitor)

-

10% Sodium hydroxide (B78521) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ether

Procedure:

-

Grignard Reagent Formation:

-

To a 2000-mL three-necked round-bottom flask equipped with a dropping funnel, thermometer, reflux condenser, paddle stirrer, and nitrogen inlet, add magnesium turnings and enough anhydrous THF to cover them.[4]

-

Slowly add a solution of 4-bromostyrene in 500 mL of THF dropwise with stirring.[4]

-

An exothermic reaction will initiate. Maintain the temperature between 25 and 35°C by adjusting the addition rate and using an ice bath if necessary.[4]

-

After the addition is complete, heat the reaction mixture to 60°C for 30 minutes to ensure complete formation of the Grignard reagent.[4]

-

-

Reaction with tert-Butyl Peroxybenzoate:

-

Work-up and Purification:

-

The aqueous layer should be washed twice with 200-mL portions of ether.[4]

-

Combine the ether and organic layers and wash them together with two 75-mL portions of a 10% NaOH solution, followed by washing with water until the aqueous washings are neutral.[4]

-

Dry the solution over Na₂SO₄ and remove the ether using a rotary evaporator.[4]

-

Purify the remaining pale yellow oil by fractional distillation in the presence of a few milligrams of ionol as an inhibitor to obtain this compound.[4]

-

Detailed Protocol for Route 2 (from 4-Chlorostyrene)

This protocol is based on a similar reported synthesis.[5]

Materials:

-

Magnesium turnings (0.37 mol)

-

Anhydrous tetrahydrofuran (THF)

-

4-Chlorostyrene (0.34 mol)

-

tert-Butyl perbenzoate (0.23 mol)

-

Ionol (inhibitor)

-

3% Aqueous hydrochloric acid solution

-

10% Aqueous sodium hydroxide solution

-

Ethyl ether

-

Sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add a solution of 4-chlorostyrene in 250 mL of dry THF dropwise with vigorous stirring to magnesium turnings covered with THF.[5]

-

Control the exothermic reaction with external cooling to keep the temperature below 60°C.[5]

-

After the exotherm subsides, heat the mixture at 60°C for 30 minutes.[5]

-

-

Reaction with tert-Butyl Perbenzoate:

-

Work-up and Purification:

-

Pour the reaction mixture into 1000 mL of a 3% aqueous hydrochloric acid solution.[5]

-

Extract the resulting oil with 200 mL portions of ethyl ether.[5]

-

Wash the combined ether layers twice with a 10% aqueous sodium hydroxide solution and then with water until neutral.[5]

-

Dry the ether layer over sodium sulfate and remove the solvent using a rotary evaporator.[5]

-

Add a small amount of ionol as an inhibitor to the remaining oil and purify by fractional distillation.[5]

-

Visualizations

Grignard Synthesis Reaction Pathway

Caption: Reaction pathway for the Grignard synthesis of this compound.

Experimental Workflow

Caption: A summary of the experimental workflow for the synthesis.

Conclusion

The Grignard synthesis provides a reliable and scalable method for the production of high-purity this compound. While the route starting from 4-bromostyrene generally offers higher yields, the choice of starting material may be influenced by economic and availability factors. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important monomer. Adherence to anhydrous conditions and careful temperature control are critical for the success of this synthesis.

References

A Technical Guide to the Purity Analysis of Electronic-Grade 4-tert-Butoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Electronic-grade 4-tert-Butoxystyrene (4-tBOS) is a critical monomer used in the synthesis of advanced polymers for photoresist applications in the semiconductor industry. The stringent performance requirements of microelectronics necessitate an exceptionally high degree of purity for this material. Even trace levels of impurities, such as metals, water, residual reactants, by-products, or inhibitors, can significantly impact the lithographic process, leading to defects and device failure. This technical guide provides a comprehensive overview of the analytical methodologies required to ensure the quality and purity of electronic-grade 4-tBOS. Detailed experimental protocols for key analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Karl Fischer Titration, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are presented.

Introduction to Electronic-Grade this compound

This compound is a para-substituted styrene (B11656) derivative valued for its tert-butoxy (B1229062) protecting group, which can be cleaved by acid catalysis. This property is fundamental to its use in chemically amplified photoresists. In the electronics industry, polymers derived from 4-tBOS are essential for creating the intricate patterns on semiconductor wafers.[1][2] The "electronic-grade" designation implies a purity level significantly higher than industrial grades, typically exceeding 99.5%, with stringent limits on metallic and organic impurities.[3]

Potential Impurities in this compound

The purity of 4-tBOS is influenced by its synthetic route and subsequent purification, handling, and storage. A thorough analysis must account for various potential contaminants.

Table 1: Common Impurities in Electronic-Grade this compound

| Impurity Class | Specific Examples | Origin | Analytical Technique |

| Organic Impurities | 4-bromostyrene, tert-butyl peroxybenzoate, 4-tert-butylphenol, 4-vinylphenol | Synthesis starting materials, by-products, degradation | GC, HPLC |

| Inhibitors | 4-tert-butylcatechol (B165716) (TBC), 2,6-di-tert-butyl-4-methylphenol (Ionol) | Added for stabilization during storage and transport | HPLC, GC |

| Water | H₂O | Atmospheric exposure, residual from synthesis | Karl Fischer Titration |

| Trace Metals | Na, K, Ca, Fe, Cu, Ni, Zn, Mg, Cr, Mn | Raw materials, manufacturing equipment, handling | ICP-MS |

| Solvents | Tetrahydrofuran (THF), Diethyl ether | Residual from synthesis and purification | GC |

Analytical Methodologies and Experimental Protocols

A multi-faceted analytical approach is required to provide a complete purity profile of electronic-grade 4-tBOS.

Assay and Organic Impurity Profiling by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for determining the purity (assay) of 4-tBOS and quantifying volatile organic impurities. The principle relies on the separation of compounds based on their boiling points and interaction with the stationary phase of the GC column.[4][5]

Experimental Protocol: GC-FID Analysis of this compound

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 4-tBOS sample into a 10 mL volumetric flask.

-

Add a suitable internal standard (e.g., n-heptane) to the flask.

-

Dilute to volume with a high-purity solvent such as acetone (B3395972) or isopropanol.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject the prepared sample into the GC system.

-

Identify and quantify impurities based on their retention times and response factors relative to the internal standard.

-

The purity of 4-tBOS is typically determined by subtracting the sum of all quantified impurities from 100% (Assay by difference).[6]

-

Analysis of Polymerization Inhibitors by High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds, such as the polymerization inhibitor 4-tert-butylcatechol (TBC).[7][8] A reversed-phase HPLC method with UV detection is commonly employed.

Experimental Protocol: HPLC Analysis of 4-tert-butylcatechol (TBC)

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the 4-tBOS sample into a 10 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

-

HPLC Conditions:

-

Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Prepare a series of TBC calibration standards in the mobile phase.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject the sample solution and quantify the TBC concentration using the calibration curve.

-

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the benchmark method for the precise determination of trace amounts of water in organic materials.[9][10] For the low moisture levels expected in electronic-grade monomers, coulometric KF titration is often preferred due to its high sensitivity.[2][11]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrumentation: A coulometric Karl Fischer titrator.

-

Reagents: Anhydrous Karl Fischer reagent suitable for aldehydes and ketones.

-

Procedure:

-

Allow the titrator to stabilize and perform a drift check to ensure a low, stable baseline.

-

Using a gas-tight syringe, accurately inject a known weight of the 4-tBOS sample into the titration cell.

-

The instrument will automatically titrate the water present and display the result, typically in parts per million (ppm) or as a percentage.

-

Perform multiple determinations to ensure repeatability.

-

Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is the industry-standard technique for quantifying trace and ultra-trace metallic impurities in materials for semiconductor manufacturing.[1][12] Its exceptional sensitivity allows for the detection of metals at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.[13]

Experimental Protocol: ICP-MS Analysis of Trace Metals

-

Instrumentation: Inductively Coupled Plasma Mass Spectrometer equipped for organic solvent analysis.

-

Sample Preparation:

-

In a clean, acid-leached container, accurately weigh a portion of the 4-tBOS sample.

-

Dilute the sample with a high-purity organic solvent (e.g., Propylene glycol methyl ether acetate (B1210297) - PGMEA) to a suitable dilution factor (e.g., 1:10).[13]

-

-

ICP-MS Conditions:

-

Instrument parameters should be optimized for organic matrix analysis, which may include reduced plasma power and the use of an oxygen mix in the plasma gas to prevent carbon deposition.

-

Use of a reaction or collision cell can help mitigate polyatomic interferences.

-

-

Analysis:

-

Prepare multi-element calibration standards in the same high-purity organic solvent used for the sample dilution.

-

Aspirate the blank, standards, and sample into the ICP-MS.

-

Quantify the concentration of each target metal based on the calibration curves.

-

Data Presentation and Interpretation

All quantitative results should be systematically tabulated to allow for easy comparison against specifications.

Table 2: Typical Specifications for Electronic-Grade this compound

| Parameter | Specification | Analytical Method |

| Assay (by GC) | ≥ 99.8% | GC-FID |

| 4-tert-butylcatechol (TBC) | ≤ 200 ppm | HPLC-UV |

| Water Content | ≤ 100 ppm | Karl Fischer Titration |

| Sodium (Na) | ≤ 10 ppb | ICP-MS |

| Potassium (K) | ≤ 10 ppb | ICP-MS |

| Calcium (Ca) | ≤ 10 ppb | ICP-MS |

| Iron (Fe) | ≤ 10 ppb | ICP-MS |

| Copper (Cu) | ≤ 5 ppb | ICP-MS |

| Total Metals | ≤ 50 ppb | ICP-MS |

Visualizing the Analytical Workflow

Diagrams can effectively illustrate the logical flow of the purity analysis process.

Caption: Workflow for the comprehensive purity analysis of 4-tBOS.

References

- 1. analysis.rs [analysis.rs]

- 2. mt.com [mt.com]

- 3. metrohm.com [metrohm.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. kelid1.ir [kelid1.ir]

- 7. 4- 叔 -丁氧基苯乙烯 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]

- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 10. gmpinsiders.com [gmpinsiders.com]

- 11. KF Moisture Titrator | Principles | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 12. azom.com [azom.com]

- 13. agilent.com [agilent.com]

4-tert-Butoxystyrene: A Versatile Precursor for the Synthesis of Poly(4-hydroxystyrene)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(4-hydroxystyrene) (PHS), also known as poly(4-vinylphenol), is a crucial polymer with wide-ranging applications, notably in the formulation of photoresists for microelectronics and as a component in pharmaceutical drug delivery systems. The direct polymerization of its monomer, 4-hydroxystyrene, presents significant challenges. Consequently, a more effective and widely adopted synthetic strategy involves the use of a protected monomer, 4-tert-butoxystyrene (tBOS). This technical guide provides a comprehensive overview of the synthesis of tBOS, its polymerization into poly(this compound) (PtBOS) via various methods, and the subsequent deprotection to yield the final PHS polymer. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in research and development.

Introduction

The synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity is paramount for their application in advanced technologies. Poly(4-hydroxystyrene) is a key material in such fields, but its synthesis is complicated by the reactive hydroxyl group of the 4-hydroxystyrene monomer. The use of a protecting group strategy, specifically the tert-butoxy (B1229062) group in this compound, circumvents these issues. The tert-butoxy group is stable under various polymerization conditions and can be readily removed post-polymerization to unveil the desired hydroxyl functionality. This guide details the chemical pathways from tBOS to PHS, offering a practical reference for laboratory synthesis.

Synthesis of this compound (tBOS)

The most common and effective method for synthesizing this compound involves a Grignard reaction followed by a nucleophilic substitution. The process begins with the formation of a Grignard reagent from a halogenated styrene, typically 4-bromostyrene (B1200502), which then reacts with a tert-butyl peroxide source.

Experimental Protocol: Synthesis of tBOS

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (0.80 mol) are placed in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromostyrene (0.78 mol) in THF is added dropwise. The exothermic reaction is maintained at 25-35°C. After the addition is complete, the mixture is heated to 60°C for 30 minutes.[1]

-

Nucleophilic Substitution: The Grignard reagent solution is cooled to 0°C. A solution of tert-butyl peroxybenzoate (0.52 mol) in THF is then added dropwise, maintaining the temperature between 0 and 5°C.[1] The reaction mixture is stirred at 25°C for 2 hours.

-

Workup and Purification: The reaction mixture is poured into a 3% aqueous hydrochloric acid solution. The organic layer is separated, washed with 10% aqueous sodium hydroxide (B78521) and then with water until neutral. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield this compound as a pale yellow oil.[1]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Polymerization of this compound (PtBOS)

This compound can be polymerized through several methods, including free-radical, cationic, and living anionic polymerization. The choice of method depends on the desired polymer characteristics, such as molecular weight control and polydispersity.

Free-Radical Polymerization

Free-radical polymerization is a robust method for producing high molecular weight polymers. It is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).

-

Reaction Setup: this compound and AIBN are dissolved in a suitable solvent, such as toluene (B28343) or chlorobenzene, in a reaction vessel.

-

Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[2]

-

Polymerization: The reaction vessel is heated to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80°C). The reaction is allowed to proceed for a predetermined time.

-

Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.

Living Cationic Polymerization

Living cationic polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). This method is particularly effective for monomers with electron-donating substituents like tBOS.

-

Reagent Preparation: All reagents and solvents, such as methylcyclohexane (B89554) (MeChx) and methyl chloride (MeCl), must be rigorously dried and purified. The initiator system, for example, 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) with a Lewis acid co-initiator like titanium tetrachloride (TiCl4), is prepared in situ.[3][4]

-

Polymerization: The polymerization is conducted at low temperatures (e.g., -80°C) under an inert atmosphere. The initiator is added to a solution of the monomer in the solvent mixture.[3][4]

-

Monitoring and Termination: The progress of the polymerization can be monitored by techniques such as gravimetry. The reaction is terminated by the addition of a quenching agent, such as pre-chilled methanol.[4]

-

Purification: The polymer is purified by dissolving it in a suitable solvent and precipitating it into a non-solvent, followed by washing and drying.[3][4]

Living Anionic Polymerization

Living anionic polymerization is another powerful technique for synthesizing well-defined polymers with controlled architectures. This method requires stringent purity of all reagents and solvents to prevent premature termination of the "living" polymer chains.

-

Reagent Purification: The monomer (tBOS) and solvent (e.g., THF) must be rigorously purified to remove any protic impurities. This often involves distillation from drying agents.

-

Reaction Setup: The polymerization is carried out in a flame-dried glass reactor under high vacuum or an inert atmosphere.

-

Initiation: The purified solvent and monomer are transferred to the reactor. The initiator, typically an organolithium compound like sec-butyllithium, is added at a low temperature (e.g., -78°C) to initiate the polymerization.

-

Propagation: The reaction is allowed to proceed until the monomer is consumed.

-

Termination: The living polymer chains are terminated by the addition of a quenching agent, such as degassed methanol.

-

Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Diagram 2: Polymerization of this compound

Caption: Methods for the polymerization of this compound.

Quantitative Data on Polymerization

The choice of polymerization technique significantly impacts the properties of the resulting PtBOS. The following table summarizes typical data obtained from different methods.

| Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw/Mn (PDI) | Monomer Conversion (%) | Polymer Yield (%) | Reference |

| Free Radical | AIBN | 10,000 - 100,000+ | 1.5 - 3.0 | >90 | High | [5][6] |

| Living Cationic | TMPCl/TiCl4 | 5,000 - 50,000 | < 1.2 | >95 | High | [3][4] |

| Living Anionic | sec-BuLi | 1,000 - 200,000+ | < 1.1 | ~100 | High | [7] |

Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)

The final step in the synthesis of PHS is the removal of the tert-butoxy protecting group from PtBOS. This can be achieved through either acid-catalyzed hydrolysis or thermal deprotection.

Acid-Catalyzed Deprotection

This is the most common method for deprotection and can be achieved using a variety of acids.

-

Dissolution: The PtBOS polymer is dissolved in a suitable organic solvent such as dioxane, THF, or acetone.

-

Acid Addition: A catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the polymer solution.

-

Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 60-80°C) for a period of several hours. The progress of the deprotection can be monitored by FT-IR spectroscopy by observing the disappearance of the tert-butyl C-H stretching bands and the appearance of the hydroxyl O-H stretching band.

-

Isolation: The resulting PHS is isolated by precipitation in a non-solvent like water or a mixture of water and methanol. The polymer is then collected by filtration, washed thoroughly to remove any residual acid, and dried under vacuum.

Thermal Deprotection

Thermal deprotection offers an alternative, acid-free method for converting PtBOS to PHS.

-

Sample Preparation: A film or powder of PtBOS is placed in a suitable apparatus for heating under an inert atmosphere or vacuum.

-

Heating: The polymer is heated to a temperature above its decomposition temperature, typically in the range of 180-220°C. The deprotection reaction involves the elimination of isobutylene.

-

Monitoring: The completion of the reaction can be confirmed by thermogravimetric analysis (TGA) or by spectroscopic methods (FT-IR or NMR) on the resulting polymer.

-

Purification (if necessary): The resulting PHS is typically used without further purification, but can be redissolved and reprecipitated if needed.

Diagram 3: Deprotection of Poly(this compound)

Caption: Methods for the deprotection of poly(this compound).

Characterization of Monomer and Polymers

The identity and purity of the tBOS monomer and the resulting polymers (PtBOS and PHS) are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

This compound (Monomer):

-

¹H NMR: Shows characteristic peaks for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons (around 6.8-7.4 ppm). A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears around 1.3 ppm.

-

¹³C NMR: Displays signals for the vinyl carbons, aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[8]

-

-

Poly(this compound) (PtBOS):

-

¹H NMR: The sharp vinyl proton signals of the monomer are replaced by broad signals corresponding to the polymer backbone protons (typically 1.2-2.2 ppm). The aromatic protons and the tert-butyl protons remain as broad signals in their respective regions.

-

¹³C NMR: The vinyl carbon signals disappear, and new signals for the aliphatic backbone carbons appear.

-

-

Poly(4-hydroxystyrene) (PHS):

-

¹H NMR: The most significant change from the PtBOS spectrum is the disappearance of the tert-butyl proton signal and the appearance of a broad signal for the hydroxyl proton (its chemical shift is concentration and solvent dependent).

-

¹³C NMR: The signals corresponding to the tert-butoxy group are absent, and the chemical shifts of the aromatic carbons are adjusted due to the presence of the hydroxyl group.

-

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[9] This technique is crucial for assessing the level of control achieved during polymerization.

Conclusion

The use of this compound as a protected monomer provides a reliable and versatile route for the synthesis of well-defined poly(4-hydroxystyrene). By selecting the appropriate polymerization technique—free-radical, living cationic, or living anionic—researchers can tailor the molecular weight and polydispersity of the resulting polymer to meet the specific demands of their applications, from advanced photoresists to innovative drug delivery systems. The deprotection step is straightforward and efficient, making this synthetic strategy highly valuable in both academic and industrial research settings. This guide has provided the essential experimental details and comparative data to facilitate the successful implementation of this important polymer synthesis methodology.

References

- 1. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. mdpi.com [mdpi.com]

- 8. This compound(95418-58-9) 13C NMR spectrum [chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Living Anionic Polymerization of 4-tert-Butoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Living anionic polymerization of 4-tert-butoxystyrene (tBOS) is a powerful technique for the synthesis of well-defined poly(this compound) (PtBOS) with controlled molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and specific end-group functionalities. The tert-butoxy (B1229062) protecting group on the phenol (B47542) moiety prevents the acidic proton from interfering with the anionic polymerization process. Subsequent facile acidic deprotection yields poly(4-hydroxystyrene) (PHS), a versatile polymer with significant applications in photoresists, electronics, and biomedical fields, including drug delivery systems. The ability to precisely control the architecture of PHS through the living polymerization of tBOS makes this method highly valuable for creating advanced materials.

These application notes provide detailed protocols for the purification of the tBOS monomer, its living anionic polymerization, termination of the living polymer, and the subsequent deprotection to yield PHS.

Data Presentation

The following table summarizes representative data for poly(this compound) synthesized via living anionic polymerization, demonstrating the high degree of control achievable with this method.

| Entry | Monomer/Initiator Ratio ([M]/[I]) | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental, GPC) | PDI (Mw/Mn) |

| 1 | 50 | sec-BuLi | THF | -78 | 8,813 | 9,100 | 1.04 |

| 2 | 100 | sec-BuLi | THF | -78 | 17,625 | 18,200 | 1.05 |

| 3 | 200 | n-BuLi | Cyclohexane (B81311)/THF | 40 | 35,250 | 34,700 | 1.17 |

| 4 | 300 | n-BuLi | Cyclohexane/THF | 40 | 52,875 | 51,500 | 1.15 |

Note: Data is compiled from typical results for anionic polymerization of styrenic monomers.[1] Experimental values can vary based on the purity of reagents and adherence to anaerobic and anhydrous conditions.

Experimental Protocols

Purification of this compound (tBOS) Monomer

The purity of the monomer is critical for achieving a living polymerization. Commercial tBOS is typically stabilized with inhibitors such as 4-tert-butylcatechol (B165716) (TBC), which must be removed.

Materials:

-

This compound (containing inhibitor)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium hydride (CaH₂)

-

Dibutylmagnesium (B73119) (Bu₂Mg) or a solution of "living" oligomers (e.g., from styrene (B11656) and sec-BuLi)

-